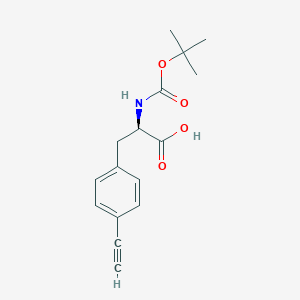

N-Boc-4-ethynyl-D-phenylalanine

Description

Contextualization as an Unnatural Amino Acid Derivative

N-Boc-4-ethynyl-D-phenylalanine is classified as an unnatural amino acid (ncAA) derivative. Unlike the 20 proteinogenic amino acids that are naturally encoded by the genetic machinery of living organisms, unnatural amino acids are created synthetically. acs.org These custom-built molecules serve as powerful probes and building blocks, as they can introduce novel chemical functionalities, structural constraints, or specific labels into peptides and proteins. acs.org

The core of this compound is D-phenylalanine, the dextrorotatory enantiomer of the natural amino acid L-phenylalanine. The use of a "D-" form amino acid is a common strategy in medicinal chemistry to increase the stability of peptide-based drugs. Peptides constructed from D-amino acids are resistant to degradation by proteases, the natural enzymes that typically break down proteins, thereby enhancing their longevity and potential therapeutic efficacy in a biological environment.

Significance of Ethynyl (B1212043) and Boc Moieties in Synthetic Biology and Medicinal Chemistry

The distinct functionality of this compound stems from its two key chemical modifications: the tert-butoxycarbonyl (Boc) group and the para-substituted ethynyl group.

The Boc (tert-butoxycarbonyl) group is a widely utilized protecting group in peptide synthesis. creative-peptides.com During the complex, multi-step process of building a peptide chain, the reactive amine group of each amino acid must be temporarily blocked to prevent unwanted side reactions. creative-peptides.comnih.gov The Boc group serves this purpose effectively. It is stable under many reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to expose the amine for the next coupling step in the sequence. peptide.comlibretexts.org This controlled deprotection is fundamental to the stepwise construction of peptides with a precisely defined sequence, a process known as solid-phase peptide synthesis (SPPS). nih.gov

The ethynyl group (a terminal alkyne) is a bioorthogonal chemical reporter. Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govwikipedia.org The ethynyl group is exceptionally useful because it is small, stable, and virtually absent in biological systems, preventing cross-reactivity with cellular components. wikipedia.orgnih.gov Its primary role is to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov These reactions allow the ethynyl-containing amino acid, once incorporated into a peptide or protein, to be selectively and efficiently linked to a molecule carrying a complementary azide (B81097) tag. This enables researchers to attach probes, such as fluorescent dyes or affinity tags, to specific proteins for imaging, tracking, and purification. nih.govkinxcdn.com

Overview of Research Trajectories for this compound

The unique combination of a protease-resistant D-amino acid core, a handle for controlled synthesis (Boc group), and a bioorthogonal label (ethynyl group) defines the primary research applications for this compound. Research trajectories focus on its use as a specialized building block for creating sophisticated chemical tools.

Key research areas include:

Development of Stable Peptidomimetics: The compound is used in the synthesis of peptide-based molecules that mimic natural peptides but have enhanced stability. These peptidomimetics are investigated for therapeutic potential in areas like oncology and neurodegenerative diseases.

Probing Protein-Protein Interactions (PPIs): By incorporating this amino acid into a peptide designed to bind to a specific protein target, researchers can use the ethynyl handle to attach reporter tags. This allows for the study of binding events and the identification of interaction partners within a complex cellular environment.

In-situ Labeling and Imaging: Research focuses on incorporating this compound into peptides that can enter cells. Once inside, the ethynyl group can be reacted with a fluorescent azide probe, enabling the visualization of the peptide's location and dynamics in real-time using advanced microscopy techniques. acs.org

Creation of Radiopharmaceutical Precursors: Modified phenylalanine derivatives are used in the development of agents for medical imaging, such as Positron Emission Tomography (PET). beilstein-journals.org The ethynyl group offers a potential site for attaching radiolabels, suggesting a trajectory for this compound in creating stable, targeted imaging agents for diagnosing conditions like cancer. researchgate.netnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethynylphenyl)propanoic acid |

| Molecular Formula | C₁₆H₁₉NO₄ |

| Stereochemistry | D-enantiomer |

| Key Functional Groups | Carboxylic acid, Boc-protected amine, Phenyl ring, Ethynyl group |

Table 2: Functional Moieties and Their Roles

| Moiety | Chemical Group | Primary Function |

|---|---|---|

| Boc | tert-butoxycarbonyl | Amine protecting group for peptide synthesis creative-peptides.comnih.gov |

| Ethynyl | Alkyne | Bioorthogonal handle for "click chemistry" wikipedia.orgnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKCGJNRUGNKU-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 4 Ethynyl D Phenylalanine and Its Precursors

Stereoselective Synthesis of D-Phenylalanine Scaffolds

The cornerstone of synthesizing N-Boc-4-ethynyl-D-phenylalanine is the procurement of the D-enantiomer of the phenylalanine core. This can be achieved through various stereoselective methods, including the direct protection of D-phenylalanine or through dynamic kinetic resolution processes that allow for the conversion of a racemic mixture into the desired enantiomer.

Preparation of N-Boc-D-phenylalanine

The protection of the amino group of D-phenylalanine with a tert-butyloxycarbonyl (Boc) group is a fundamental step in the synthetic route. This is typically achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. sigmaaldrich.com The reaction conditions can be varied, with one common method involving the use of guanidine (B92328) hydrochloride in ethanol. sigmaaldrich.com This straightforward and high-yielding reaction effectively masks the nucleophilicity of the amino group, preventing it from participating in subsequent reactions.

Table 1: Representative Conditions for the Synthesis of N-Boc-D-phenylalanine

| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| D-Phenylalanine, Di-tert-butyl dicarbonate, Guanidine hydrochloride | Ethanol | 35-40 °C | 6.5 h | ~93% | sigmaaldrich.com |

This table is for illustrative purposes and specific conditions may vary.

Dynamic Kinetic Resolution Approaches for D-Phenylalanine Enantiomers

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, overcoming the 50% yield limitation of traditional kinetic resolution. researchgate.net In DKR, a racemic starting material is subjected to a resolution process in the presence of a racemization catalyst. This allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of the target enantiomer.

For the synthesis of D-phenylalanine derivatives, DKR can be applied to racemic mixtures of N-acylphenylalanine derivatives. mdpi.comresearchgate.net One approach involves the use of enzymes, such as lipases, in combination with a racemizing agent. For instance, the enzymatic acylation of a racemic amino ester can be coupled with an in-situ racemization of the unreacted enantiomer. mdpi.com Another strategy involves the asymmetric ring-opening of azlactones, which can be derived from racemic N-acyl amino acids. mdpi.com Chiral organocatalysts, such as bifunctional (thio)ureas, have been shown to be effective in promoting the alcoholysis of azlactones with high enantioselectivity. nih.gov

Installation of the Ethynyl (B1212043) Moiety via Cross-Coupling Strategies

With the N-Boc-D-phenylalanine scaffold in hand, the next critical step is the introduction of the ethynyl group at the para-position of the phenyl ring. This is most commonly achieved through a Sonogashira cross-coupling reaction.

Sonogashira Cross-Coupling Reactions for Alkyne Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org In the context of synthesizing this compound, a common precursor is N-Boc-4-iodo-D-phenylalanine. acs.orgpeptide.comnih.gov This iodo-derivative can be coupled with a suitable alkyne source, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govacs.org The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed under mild conditions to afford the desired product.

The reaction is versatile and can be performed under various conditions, including copper-free protocols. nih.gov The choice of ligands for the palladium catalyst can also influence the reaction's efficiency. libretexts.org

Protecting Group Chemistry in this compound Synthesis

The strategic use of protecting groups is paramount in the multi-step synthesis of this compound. The tert-butyloxycarbonyl (Boc) group plays a central role in this strategy.

The Boc group is known for its stability under a wide range of reaction conditions, including those typically employed for Sonogashira cross-coupling reactions. researchgate.netorganic-chemistry.org It is generally resistant to basic conditions and nucleophiles, which are common components of the Sonogashira reaction mixture. organic-chemistry.org The stability of the Boc group ensures that the amino functionality remains protected throughout the introduction of the ethynyl moiety, preventing potential side reactions. The Boc group is typically stable at moderate temperatures, but its lability increases in acidic environments. researchgate.net Therefore, care must be taken to maintain non-acidic conditions during the coupling and workup steps to preserve the integrity of the Boc protecting group. researchgate.net The choice of protecting group strategy is critical, and orthogonal protecting groups are often employed in more complex peptide syntheses to allow for selective deprotection. nih.gov

Role of the Boc Protecting Group in Amino Acid Derivatization

The tert-butyloxycarbonyl (Boc) group is a widely utilized Nα-amino protecting group in peptide synthesis. nih.gov Its primary function is to temporarily block the nucleophilic amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. americanpeptidesociety.org This protection is crucial for controlling the sequence of amino acid addition and ensuring the synthesis of the desired peptide. peptide.com

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. fishersci.co.uk This process is generally efficient, leading to high yields under relatively mild conditions. fishersci.co.uk The Boc group's stability under a variety of reaction conditions, except for acidic ones, makes it a versatile tool in organic synthesis. organic-chemistry.org It is stable towards most nucleophiles and bases, allowing for selective deprotection of other protecting groups if necessary. organic-chemistry.org

Deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgchemistrysteps.com This acid-lability is a key feature of the Boc strategy, as it allows for the selective removal of the Nα-Boc group without affecting acid-sensitive side-chain protecting groups or the peptide-resin linkage in solid-phase peptide synthesis (SPPS). peptide.compeptide.com The mechanism of deprotection involves the formation of a stable tert-butyl carbocation. chemistrysteps.com

The use of Boc-protected amino acids is particularly advantageous in the synthesis of hydrophobic peptides, as the protonation of the newly exposed amine terminus after deprotection can help to reduce aggregation. peptide.com Furthermore, Boc-amino acids are compatible with a wide range of coupling reagents and conditions used in peptide synthesis.

Comparative Analysis of N-Terminal Protecting Groups (Boc vs. Fmoc)

In the realm of peptide synthesis, two primary strategies for N-terminal protection have become standard: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) strategies. americanpeptidesociety.orgslideshare.net Both methods have distinct advantages and are chosen based on the specific requirements of the peptide being synthesized. peptide.com

The fundamental difference lies in their deprotection chemistry. The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, commonly with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orglibretexts.org

Table 1: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.orgresearchgate.net | Mild base (e.g., Piperidine in DMF) americanpeptidesociety.orglibretexts.org |

| Orthogonality | Less orthogonal with some acid-labile side-chain protecting groups. iris-biotech.de | Highly orthogonal, allowing for the use of acid-labile side-chain protecting groups. iris-biotech.deiris-biotech.de |

| Side Reactions | Can lead to side reactions with certain amino acids if not handled carefully. | Generally fewer side reactions due to milder deprotection conditions. americanpeptidesociety.org |

| Application | Often favored for synthesizing hydrophobic peptides to minimize aggregation. peptide.com | Widely used in automated solid-phase peptide synthesis due to its mild deprotection. americanpeptidesociety.org |

| Final Cleavage | Typically requires strong acids like hydrogen fluoride (B91410) (HF) to cleave the peptide from the resin. peptide.com | Final cleavage from the resin is achieved with TFA. peptide.com |

The Fmoc strategy is often considered milder and has become more prevalent in modern peptide synthesis, especially for longer and more complex peptides, due to the less harsh deprotection conditions which minimize side reactions. americanpeptidesociety.orgpeptide.com The orthogonality of the Fmoc group allows for the use of acid-labile protecting groups on the amino acid side chains, which can then be removed simultaneously with the cleavage of the peptide from the resin using TFA. peptide.comlifetein.com

However, the Boc strategy remains valuable, particularly for the synthesis of hydrophobic peptides where aggregation can be a problem. peptide.com The acidic deprotection conditions protonate the N-terminus, which can disrupt hydrogen bonding and improve solubility. peptide.com

Advanced Synthetic Strategies and Modulability

The synthesis of complex and modified amino acids like this compound often requires advanced synthetic methodologies to achieve high efficiency, selectivity, and stereochemical control.

Photocatalytic Methods for Amino Acid Functionalization

Photocatalysis has emerged as a powerful and mild tool for the modification of amino acids and peptides. rsc.orgresearchgate.net These methods utilize visible light and a photocatalyst to generate reactive intermediates under gentle, physiologically compatible conditions. rsc.org This approach offers a significant advantage over traditional methods that may require harsh reagents and conditions.

Photocatalytic strategies can be employed for the α-functionalization of amines, providing an atom-economical route to synthesize α-branched amines. nih.gov By making subtle changes to the reaction conditions, it is possible to control the regioselectivity of the functionalization. nih.gov The process typically involves the photocatalyst absorbing light and then interacting with the amino acid to generate a radical intermediate, which can then react with a variety of partners to introduce new functional groups. nih.govnih.gov These methods have been used for the modification of a wide range of canonical amino acids. rsc.org The use of photocatalysis can also facilitate thiol-ene and thiol-yne reactions, which are relevant for modifying molecules with alkyne functionalities. digitellinc.com

Chemo-Enzymatic Synthesis Approaches for Modified Peptides

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly useful for the synthesis of modified peptides and can overcome some of the limitations of purely chemical methods, such as racemization. nih.govqyaobio.com

Enzymes, such as proteases, can be used to form peptide bonds in a highly regio- and stereospecific manner. This allows for the use of minimally protected substrates. Recent advances in protein engineering have led to the development of "peptiligases" and "omniligases," which are engineered enzymes with improved synthetic efficiency and broader substrate scope for peptide ligation. rug.nl These engineered enzymes can be used for the condensation of peptide fragments, even for sequences that are challenging for traditional chemical ligation methods. rug.nl Chemo-enzymatic methods have been successfully used to synthesize a variety of peptides, including those with metal-chelating properties. nih.govqyaobio.com This approach represents a "green" alternative to conventional peptide synthesis, often resulting in higher yields and fewer toxic byproducts. qyaobio.com

Strategies for Stereochemical Control in Ethynylphenylalanine Enantiomer Synthesis

Achieving the desired stereochemistry, in this case, the D-enantiomer of 4-ethynylphenylalanine, is a critical aspect of the synthesis. Several strategies can be employed to control the stereochemical outcome of a reaction.

Substrate Control : This strategy relies on the existing stereochemistry within a starting material to influence the stereochemical outcome of a subsequent reaction on that molecule. youtube.com

Auxiliary Control : This involves temporarily introducing a chiral auxiliary to the molecule. This auxiliary directs the stereochemistry of a reaction and is then removed in a later step. youtube.com

Enzymatic Resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For example, phenylalanine ammonia (B1221849) lyases (PALs) have been used in the synthesis of both D- and L-phenylalanine derivatives from cinnamic acids. nih.gov By coupling the amination reaction with a chemoenzymatic deracemization process, high yields and excellent optical purity of the desired enantiomer can be achieved. nih.gov Multi-enzyme cascade processes have also been developed for the stereoselective synthesis of amino alcohols from L-phenylalanine. nih.gov

Asymmetric Synthesis : This involves using chiral catalysts or reagents to directly synthesize the desired enantiomer. For instance, the synthesis of fluorinated phenylalanines has been achieved with stereocontrol using methods like coupling N-hydroxytetrachlorophthalimide esters with boronic acids. beilstein-journals.org

The specific strategy for synthesizing this compound would likely involve either starting from a commercially available D-phenylalanine derivative or employing an asymmetric synthesis or resolution method to establish the correct stereocenter.

Applications of N Boc 4 Ethynyl D Phenylalanine in Chemical Biology and Biochemistry

Role as a Building Block in Complex Molecular Architectures

The structure of N-Boc-4-ethynyl-D-phenylalanine makes it an ideal component for constructing intricate molecular designs, particularly in the realm of peptide science. The presence of the D-enantiomer and the ethynyl (B1212043) group offers unique advantages over natural amino acids.

Precursor for Peptides and Peptidomimetics

This compound serves as a fundamental building block in the solution-phase and solid-phase synthesis of peptides and peptidomimetics. nih.gov The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino moiety of amino acids during peptide synthesis. youtube.comorgsyn.org It effectively shields the amine from unwanted reactions during the coupling of amino acid residues and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). youtube.comptfarm.pl

The incorporation of D-amino acids like D-phenylalanine is a key strategy in designing peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. ptfarm.plnih.gov Peptidomimetics containing D-amino acids often exhibit enhanced stability against proteolytic enzymes, which are programmed to recognize and degrade L-amino acids, leading to a longer half-life in biological systems. ptfarm.pl Furthermore, the inclusion of the hydrophobic phenyl ring can improve the transport of these molecules across cellular membranes. ptfarm.pl

The ethynyl group provides a reactive handle that remains inert during standard peptide synthesis but is available for post-translational modifications, a feature that greatly expands its utility. iris-biotech.de

Engineering of Bioactive Peptide Structures

The true power of this compound lies in its application for engineering bioactive peptides with novel or enhanced functions. nih.gov Bioactive peptides are specific protein fragments that can have a positive impact on health and are increasingly explored as therapeutics due to their high specificity and low toxicity. nih.govchemscene.com

The modification of peptide structures is crucial for improving their activity and stability. mdpi.com The incorporation of D-amino acids, for instance, can enhance the potency and enzymatic stability of peptide-based drugs. ptfarm.pl A notable example is the modification of the melanocortin receptor ligand, where changing L-Phe to D-Phe resulted in an analog with superior potency. ptfarm.pl

The ethynyl group on the phenylalanine ring is particularly significant as it allows for the site-specific introduction of various functionalities through "click chemistry." This enables the construction of complex architectures, such as cyclic peptides or peptides conjugated to other molecules like fluorophores, drugs, or imaging agents, without altering the peptide's core structure. iris-biotech.denih.gov This precise control over molecular design is essential for developing peptides with tailored biological activities. nih.gov

Table 1: Research Findings on Peptide Engineering using Modified Amino Acids

| Research Area | Modification Strategy | Outcome | Reference(s) |

|---|---|---|---|

| Peptidomimetic Design | Incorporation of D-amino acids (e.g., D-phenylalanine) | Enhanced enzymatic stability and cellular transport. | ptfarm.pl |

| Melanocortin Receptor Agonists | Inversion of L-Phe to D-Phe configuration | Increased potency and stability of the peptide analog. | ptfarm.pl |

| Peptide Ubiquitination | Use of specialized building blocks for post-translational modification | Synthesis of complex ubiquitinated peptides for functional studies. | nih.gov |

| Bioactive Peptide Discovery | Generation of novel peptide sequences using deep-learning | Identification of new peptides with specific therapeutic effects. | researchgate.net |

Bioorthogonal Chemistry and Bioconjugation Strategies

The terminal alkyne functionality of this compound is central to its role in bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The most prominent application of the ethynyl group is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." iris-biotech.dersc.org This reaction forms a stable triazole linkage between a terminal alkyne (present on the phenylalanine derivative) and an azide-modified molecule. acs.orgresearchgate.net The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications. nih.govnih.gov

In practice, after this compound is incorporated into a peptide, the Boc group is removed, and the resulting peptide can be reacted with any azide-containing molecule via CuAAC. ptfarm.pl This allows for the straightforward conjugation of peptides to a wide range of substrates, including fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to improve solubility, or cytotoxic agents for targeted drug delivery. The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide (B81097). acs.orgnih.gov The use of ligands can accelerate the reaction and protect the biological components from potential damage by copper ions. nih.gov

Table 2: Key Features of CuAAC Reactions

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Terminal Alkyne and Azide | acs.org |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄ with a reducing agent) | researchgate.netnih.gov |

| Product | Stable 1,4-disubstituted 1,2,3-triazole ring | nih.gov |

| Conditions | Typically performed in aqueous solutions, often at room temperature. | nih.gov |

| Efficiency | High yields and reaction rates, often orders of magnitude faster than the uncatalyzed reaction. | acs.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Compatibility

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another powerful bioorthogonal reaction that, unlike CuAAC, does not require a cytotoxic copper catalyst. nih.gov However, SPAAC relies on the use of highly strained alkynes, such as cyclooctynes, to achieve rapid cycloaddition with azides. nih.gov

The terminal alkyne of this compound is not strained and therefore is not a suitable reactant for catalyst-free SPAAC. rsc.orgrsc.org Its reactivity is dependent on the presence of the copper(I) catalyst to activate the alkyne for reaction with an azide. acs.org Therefore, while the compound is a key player in CuAAC, it is incompatible with the standard SPAAC methodology. The choice between CuAAC and SPAAC depends on the specific biological context and tolerance for the copper catalyst.

Orthogonality in Cellular and Protein Contexts

A major advantage of using the ethynyl group in bioconjugation is its bioorthogonality. Both alkynes and the azides they react with are virtually absent from biological systems. nih.gov This means that the CuAAC reaction is highly selective and will not cross-react with other functional groups found in proteins, nucleic acids, or other cellular components. iris-biotech.denih.gov

This orthogonality allows for the precise labeling and tracking of molecules within complex biological environments, including inside living cells. iris-biotech.denih.gov For example, a peptide containing 4-ethynyl-D-phenylalanine can be introduced to cells and then specifically tagged with a fluorescent azide probe. This enables researchers to visualize the peptide's localization, interactions, and trafficking within different cellular compartments with high precision. nih.gov This capability is invaluable for studying protein function, protein-protein interactions, and the mechanisms of drug action in a native cellular context.

Utilization in Inverse Electron-Demand Diels-Alder Cycloadditions (via tetrazines)

The terminal alkyne of 4-ethynyl-D-phenylalanine serves as an excellent dienophile for the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org This specific type of cycloaddition is most notably performed with 1,2,4,5-tetrazines, which are electron-deficient dienes. nih.gov The reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed cleanly and rapidly within complex biological systems without cross-reacting with native functional groups—a key feature of bioorthogonal chemistry. nih.govenamine.net

The IEDDA reaction between the ethynyl group and a tetrazine results in the formation of a stable dihydropyridazine (B8628806) or pyridazine (B1198779) linkage, with the concomitant release of nitrogen gas (N₂) as the sole byproduct. nih.gov This clean and irreversible reaction makes it an ideal method for bioconjugation. Researchers can functionalize proteins containing 4-ethynyl-D-phenylalanine by treating them with tetrazine-modified probes, such as fluorophores, affinity tags, or drug molecules, enabling a wide array of applications in protein labeling and functional studies. rsc.orgenamine.net

Genetic Code Expansion and Site-Specific Unnatural Amino Acid Incorporation

Genetic code expansion (GCE) is a powerful technology that allows for the site-specific insertion of ncAAs into proteins in living organisms. acs.orgnih.gov This process involves repurposing a specific codon, typically a "stop" codon like the amber codon (UAG), to encode for the new amino acid. nih.gov This technique has been successfully used to incorporate 4-ethynyl-D-phenylalanine, thereby embedding a bioorthogonal alkyne handle at a precise location within a protein's sequence.

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Incorporation

The cornerstone of GCE is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). acs.orgnih.gov This aaRS/tRNA pair must be "orthogonal" to the host organism's translational machinery, meaning the engineered synthetase does not charge any of the host's native tRNAs, and the engineered tRNA is not recognized by any of the host's native synthetases. nih.gov

To incorporate 4-ethynyl-D-phenylalanine, a synthetase is typically sourced from an organism like Methanococcus jannaschii or Methanosarcina barkeri and engineered through rounds of directed evolution and screening. nih.govnih.gov This process modifies the synthetase's active site to specifically recognize and bind 4-ethynyl-D-phenylalanine. This evolved aaRS is then paired with a cognate suppressor tRNA that has been modified to have an anticodon (e.g., CUA) that recognizes the amber stop codon (UAG). researchgate.net When this orthogonal pair is expressed in a host cell, it directs the incorporation of 4-ethynyl-D-phenylalanine in response to the UAG codon in the target gene.

Co-Translational and Post-Translational Incorporation Mechanisms

The incorporation of 4-ethynyl-D-phenylalanine is a co-translational process, meaning it occurs during the synthesis of the protein on the ribosome. nih.govnih.gov The mechanism proceeds as follows:

The exogenously supplied this compound enters the cell, where the Boc protecting group is removed by cellular enzymes to yield 4-ethynyl-D-phenylalanine.

The engineered orthogonal aaRS specifically recognizes and activates 4-ethynyl-D-phenylalanine using ATP, forming an aminoacyl-adenylate intermediate. nih.gov

The activated amino acid is then transferred to its cognate orthogonal tRNA, forming an aminoacylated tRNA (aa-tRNA). nih.gov

This aa-tRNA is delivered to the ribosome, where its suppressor anticodon reads the designated stop codon (e.g., UAG) in the messenger RNA (mRNA) sequence.

The ribosome catalyzes the transfer of the polypeptide chain to the 4-ethynyl-D-phenylalanine, incorporating it into the growing protein.

This mechanism allows for the precise placement of the unnatural amino acid at one or more desired sites within the protein's primary structure.

Impact of Incorporation on Protein Structure and Function

A critical consideration when introducing an unnatural amino acid is its potential to perturb the native structure and function of the protein. The structural similarity of 4-ethynyl-D-phenylalanine to the canonical amino acid phenylalanine helps to minimize such disturbances. researchgate.netmdpi.com However, the introduction of the rigid, linear ethynyl group can still have localized effects.

Studies have been conducted to assess these structural impacts. For instance, the closely related analog 4-ethynyl-L-phenylalanine (pCCPhe) was incorporated into Green Fluorescent Protein (GFP) at sites with varying degrees of solvent exposure: a solvent-accessible site, a semi-buried site, and a fully buried site. morressier.com By solving the X-ray crystal structures of these GFP variants, researchers could directly observe how the local protein environment accommodates the unnatural amino acid and determine the extent of any structural perturbation. morressier.com Similarly, molecular dynamics simulations on proteins containing the bioorthogonal amino acid p-azidophenylalanine—which is comparable in size—have been used to predict whether its incorporation will be detrimental to protein stability, offering a way to pre-screen potential substitution sites. nih.gov These findings suggest that while careful site selection is important, the incorporation of ethynyl-phenylalanine is often well-tolerated.

Protein Labeling and Probing for Biological Systems

The site-specific incorporation of 4-ethynyl-D-phenylalanine provides a powerful platform for labeling and probing proteins in their native environments. The alkyne group serves as a small and minimally perturbing chemical reporter that can be addressed with high specificity.

Development of Bioorthogonal Tags for Protein-Protein Interaction Studies

Once incorporated into a protein of interest, the ethynyl group functions as a bioorthogonal tag that can be selectively modified through the IEDDA reaction. nih.gov Researchers can synthesize or purchase various tetrazine-conjugated probes to label the protein for specific applications.

Key Applications in Protein Interaction Studies:

| Probe Type Attached to Tetrazine | Application | Research Finding |

| Biotin (B1667282) | Affinity-purification and pulldown assays | Enables the isolation of the tagged protein along with its binding partners from complex mixtures like cell lysates for identification by mass spectrometry. |

| Fluorophore | Fluorescence microscopy and FRET | Allows for the visualization of the protein's localization and trafficking within live cells. Förster Resonance Energy Transfer (FRET) studies can be designed to measure protein-protein interactions in real-time. |

| Photo-crosslinker | Covalent capture of interacting partners | Upon photoactivation, the crosslinker covalently traps transient or weak binding partners, allowing for their subsequent identification. |

This strategy, which combines genetic code expansion with the highly efficient tetrazine ligation, has become an indispensable tool for elucidating protein-protein interaction networks, validating drug targets, and tracking protein dynamics in living systems. nih.govenamine.net

Application as a Fluorescent Spectroscopic Reporter

The ethynyl group of this compound provides a valuable spectroscopic handle for studying protein environments. While the L-enantiomer, 4-ethynyl-L-phenylalanine (pCCF), has been more extensively studied in this context, the principles apply to the D-form when incorporated into peptides and proteins. The alkyne moiety can serve as a Raman or infrared probe, but it also possesses inherent fluorescent properties that make it a useful reporter. nih.gov

The fluorescence of the ethynylphenylalanine residue is sensitive to its local environment, meaning that changes in the polarity or accessibility to solvent can be monitored through shifts in its emission spectrum. This property allows researchers to gain insights into the structure and dynamics of proteins at the site of incorporation. For instance, the incorporation of 4-ethynyl-L-phenylalanine into superfolder green fluorescent protein (sfGFP) has been used to probe different local environments within the protein. nih.gov X-ray crystal structures of sfGFP containing pCCF at both a solvent-exposed loop and a partially buried site on the β-barrel have been determined, providing structural insights into how this unnatural amino acid reports on its surroundings. nih.gov

Use as a FRET Donor for Conformational Probing

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying conformational changes in biomolecules. The fluorescence of the ethynylphenylalanine core makes it a suitable FRET donor when paired with an appropriate acceptor molecule.

A notable example involves the use of 4-ethynyl-L-phenylalanine as a FRET donor with tryptophan as the acceptor. nih.gov This pairing has a calculated Förster distance (the distance at which FRET efficiency is 50%) of 15.6 ± 0.3 Å. nih.gov By strategically placing the ethynylphenylalanine and a tryptophan residue at specific locations within a protein or peptide, researchers can monitor changes in the distance between these two probes, which in turn reflect conformational changes in the molecule. This approach has been utilized to study the structure and dynamics of various proteins.

| FRET Pair Components | Förster Distance (R₀) |

| 4-ethynyl-L-phenylalanine (Donor) | 15.6 ± 0.3 Å |

| Tryptophan (Acceptor) |

This table showcases the Förster distance for the FRET pair consisting of 4-ethynyl-L-phenylalanine and tryptophan, a key parameter for conformational probing studies.

Photochemical Cross-linking Strategies for Protein Complex Capture

The general workflow involves incorporating the unnatural amino acid into a protein of interest, allowing it to interact with its binding partners, and then irradiating the sample with UV light to initiate the cross-linking reaction. The resulting covalently linked complexes can then be isolated and analyzed, for example by mass spectrometry, to identify the cross-linked proteins and the specific sites of interaction.

Site-Specific Bioconjugation to Nanobodies and Other Biomolecules

The alkyne group of this compound is a versatile handle for site-specific bioconjugation via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under biocompatible conditions.

This strategy allows for the precise attachment of a wide range of molecules, such as fluorophores, drugs, or polyethylene glycol (PEG) chains, to a specific site on a protein. The process typically involves incorporating the unnatural amino acid into the protein of interest using genetic code expansion techniques. Following protein expression and purification, the alkyne-containing protein can be reacted with an azide-modified molecule of choice to form a stable triazole linkage.

This approach has been successfully applied to various biomolecules, including nanobodies. By incorporating this compound into a specific site on a nanobody, researchers can create precisely engineered conjugates with tailored properties. For example, a fluorescent dye can be attached to visualize the nanobody's localization in cells, or a cytotoxic drug can be conjugated for targeted cancer therapy.

Advanced Research Applications and Methodologies

Development of Enzyme Inhibitors and Receptor Modulators

The unique structure of N-Boc-4-ethynyl-D-phenylalanine makes it a valuable building block for creating sophisticated molecules designed to interact with biological targets like enzymes and receptors. The ethynyl (B1212043) group serves as a chemical handle, allowing researchers to attach various functional groups or larger molecular scaffolds. This modular approach is instrumental in the rational design of potent and selective inhibitors.

By incorporating this amino acid into a peptide sequence, a library of potential inhibitors can be synthesized. The alkyne handle can then be used to "click" on different azide-containing fragments, rapidly generating a diverse set of candidate molecules. This methodology allows for the systematic exploration of the chemical space around an enzyme's active site or a receptor's binding pocket to identify compounds with optimal inhibitory or modulatory activity. For instance, phenylalanine derivatives are known to be components of molecules that can interact with enzymes like dihydrofolate reductase (DHFR), and the ethynyl group provides a site for modification to enhance potency or selectivity. nih.gov

Design of Targeted Therapeutic Agents

The design of targeted therapeutic agents aims to deliver a drug specifically to diseased cells, such as cancer cells, while sparing healthy tissue. This compound is a key component in strategies developed to achieve this goal. The ethynyl group facilitates the conjugation of the amino acid, or peptides containing it, to targeting ligands (e.g., antibodies, small molecules) that recognize specific markers on the surface of target cells.

This "click chemistry" approach is widely employed in the development of compounds aimed at treating cancer and neurodegenerative diseases. For example, a peptide containing this compound can be linked to a molecule that binds to a receptor overexpressed on tumor cells. This conjugation creates a targeted agent that can selectively accumulate at the tumor site. The peptide itself might be designed to have a therapeutic effect, or it could serve as a carrier for a cytotoxic payload that is released upon internalization into the cancer cell.

| Research Area | Application of this compound | Therapeutic Goal |

| Oncology | Building block for peptidomimetics and bioconjugates. | Developing agents that selectively target cancer cells. |

| Neurology | Component in synthesizing molecules for neurodegenerative disease research. | Creating compounds to study or potentially treat diseases of the nervous system. |

Exploration in Materials Science for Novel Biomaterials

In materials science, this compound is used to create advanced biomaterials with tailored properties. When this non-canonical amino acid is incorporated into a peptide or polymer backbone, the pendant ethynyl groups act as reactive sites for post-synthesis modification. This allows for the creation of functionalized biomaterials through biorthogonal conjugation reactions. iris-biotech.de

For example, peptides containing this amino acid can be cross-linked by reacting the alkyne groups with bifunctional azide (B81097) linkers, leading to the formation of hydrogels. These hydrogels can be designed to mimic the extracellular matrix, providing a scaffold for tissue engineering and regenerative medicine. Furthermore, the surface of a material can be functionalized by "clicking" peptides containing this compound onto an azide-modified surface, thereby altering its biocompatibility, cell adhesion properties, or other characteristics. Alkyne-alkyne coupling reactions are also being explored to cyclize or otherwise functionalize peptide backbones, creating new material structures. iris-biotech.de

Integration into Drug Delivery Systems and Nanostructures

The development of sophisticated drug delivery systems and nanostructures is another area where this compound is highly valuable. Its ability to participate in click chemistry reactions allows for the precise construction and functionalization of nanoparticles, micelles, and other nanocarriers. iris-biotech.de

Researchers can synthesize polymers or peptides that include this compound and then use these as building blocks for self-assembling nanostructures. The ethynyl groups can be used to attach drug molecules, imaging agents for diagnostics, or targeting ligands to the surface of the nanostructure. This precise control over the architecture and surface chemistry of the delivery vehicle is critical for optimizing its performance, including its stability in circulation, ability to target specific tissues, and the controlled release of its payload.

Applications in Understanding Molecular Interactions within Biological Systems

Understanding the complex network of molecular interactions within a cell is fundamental to biology and medicine. This compound serves as a powerful tool for probing these interactions, particularly protein-protein interactions (PPIs).

By incorporating this amino acid into a peptide that is known to bind to a specific protein, researchers can use the alkyne handle to attach a probe, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification. This modified peptide can then be introduced into a cellular or in vitro system. By tracking the fluorescent signal or pulling down the protein complex with the biotin tag, scientists can identify and characterize the binding partners of the target protein. This approach helps to elucidate biological pathways and identify new potential drug targets.

Analytical and Spectroscopic Characterization in Research of N Boc 4 Ethynyl D Phenylalanine Derivatives

Spectroscopic Analysis of Derivatives

Spectroscopic techniques are fundamental to the characterization of N-Boc-4-ethynyl-D-phenylalanine derivatives, providing detailed information about their molecular structure, conformation, and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Verification

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial tool for confirming the successful synthesis of this compound derivatives. This technique identifies the characteristic vibrational frequencies of functional groups within a molecule. For instance, in the synthesis of a methyl ester derivative of a Boc-protected amino acid, the disappearance of the broad O-H stretch from the carboxylic acid (typically observed between 2500–3300 cm⁻¹) and the appearance of a strong carbonyl (C=O) ester peak around 1740 cm⁻¹ provides clear evidence of successful esterification. The presence of the Boc protecting group is also confirmed by its characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms.

In ¹H NMR spectra, key resonances confirm the structure of these compounds. For example, the nine protons of the tert-butyl group in the Boc protecting group typically appear as a singlet around δ 1.4 ppm. The ethynyl (B1212043) proton of the 4-ethynyl group presents a characteristic signal, and the aromatic and backbone protons provide further structural detail. The integration of these signals allows for the quantitative assessment of the protons in different environments.

¹³C NMR complements the proton data by providing information on the carbon skeleton of the molecule. ChemicalBook provides reference spectra for related compounds like N-(tert-Butoxycarbonyl)-L-phenylalanine, which can be used for comparative analysis. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for N-Boc-phenylalanine Derivatives

| Protons | Chemical Shift (δ ppm) |

| Boc (tert-butyl) | ~1.4 (s, 9H) |

| Ethynyl | ~2.8 (t, 1H) |

| Methyl Ester | ~3.6 (s, 3H) |

Note: Data derived from a representative N-Boc-4-ethynyl-L-phenylalanine methyl ester. Chemical shifts can vary depending on the specific derivative and solvent used.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for studying molecules with unpaired electrons. libretexts.org While this compound itself is not paramagnetic, it can be incorporated into larger systems or modified with spin labels to enable EPR studies.

EPR is particularly valuable for investigating the conformational dynamics of peptides and proteins. By genetically encoding a spin-labeled unnatural amino acid, researchers can introduce a paramagnetic probe at specific sites within a protein. acs.org This allows for the measurement of intramolecular distances using techniques like Double Electron-Electron Resonance (DEER), providing insights into protein folding and conformational changes. acs.orgnih.gov Furthermore, EPR has been used to study the electronic properties and weak exchange interactions in metal complexes of phenylalanine derivatives. nih.gov The ability to selectively detect the signal of a spin-labeled protein in a cellular environment opens up new avenues for in-cell EPR studies. acs.org

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the chirality of this compound and its derivatives. nih.gov This method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov Enantiomers, such as L- and D-phenylalanine, produce CD spectra that are approximately equal in magnitude but opposite in sign. researchgate.netresearchgate.net A racemic mixture, containing equal amounts of both enantiomers, will ideally show no CD signal. researchgate.net

CD spectroscopy is not only qualitative but can also be used for quantitative analysis of enantiomeric mixtures. nih.gov By creating a standard calibration curve, the absolute concentrations of D- and L-amino acids can be determined. nih.gov The near-UV CD spectra of proteins are particularly sensitive to the local environment of aromatic amino acid side chains like phenylalanine, making CD a powerful tool for probing protein structure and folding. nih.gov

X-ray Crystallography for Protein Structural Studies with Incorporated Unnatural Amino Acids

X-ray crystallography is the gold standard for determining the three-dimensional structure of proteins and other biological macromolecules at atomic resolution. nih.govspringernature.com The incorporation of unnatural amino acids like this compound into proteins can be visualized with high precision using this technique.

The process involves growing high-quality crystals of the protein containing the unnatural amino acid and then diffracting X-rays off the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This provides invaluable insights into how the unnatural amino acid influences protein structure, folding, and interactions with other molecules. nih.gov Structure-based drug design heavily relies on X-ray crystallography to understand the binding of ligands to their protein targets. nih.gov

Chromatographic and Electrophoretic Techniques

Alongside spectroscopic methods, chromatographic and electrophoretic techniques are vital for the purification and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both purification and purity assessment. Chiral HPLC columns can be employed to separate enantiomers and determine enantiomeric excess. researchgate.netresearchgate.net Furthermore, techniques like capillary electrophoresis coupled with fluorescence detection have been utilized for the separation of ofloxacin (B1677185) enantiomers using DNA oligonucleotides as chiral selectors, showcasing the versatility of electrophoretic methods in chiral analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and its derivatives. It is routinely used to assess the purity of the synthesized amino acid and to monitor the progress of reactions in which it is a component, such as peptide synthesis.

In the context of purity assessment, HPLC separates the target compound from any unreacted starting materials, byproducts, or other impurities. For instance, commercial suppliers of related N-Boc protected phenylalanine analogs, such as N-Boc-4-iodo-L-phenylalanine and N-Boc-4-iodo-DL-phenylalanine, often provide HPLC data to certify the purity of their products, frequently reporting purities of 98% or higher. thermofisher.comjk-sci.comthermofisher.com The technique can be tailored by modifying the mobile phase composition, flow rate, and the type of stationary phase (e.g., C18 columns) to achieve optimal separation. nih.gov A simple, rapid, and sensitive HPLC method with UV detection is a common approach for the determination of N-acyl-D-phenylalanine derivatives. nih.gov

During peptide synthesis or other derivatization reactions, HPLC is used to track the consumption of reactants and the formation of products over time. By taking small aliquots from the reaction mixture at different time points, researchers can efficiently determine the reaction's endpoint, optimize conditions, and ensure the desired product is being formed.

The following table illustrates a typical data set from an HPLC analysis for the purity assessment of a synthesized batch of an N-Boc-phenylalanine derivative.

| Sample ID | Retention Time (min) | Peak Area (%) | Purity Assignment |

| Batch A-001 | 8.54 | 99.2 | High Purity |

| Impurity 1 | 4.21 | 0.5 | Identified Impurity |

| Impurity 2 | 7.89 | 0.3 | Unidentified Impurity |

This table is representative of data generated during HPLC analysis for purity assessment. Retention times and peak areas are illustrative.

SDS-PAGE for Verification of Unnatural Amino Acid Incorporation Fidelity

Once this compound is used in protein engineering via in vivo incorporation, it is crucial to verify that the unnatural amino acid (UAA) has been successfully integrated into the target protein sequence. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a primary technique for this initial verification. nih.gov

SDS-PAGE separates proteins based on their molecular weight. When a UAA is successfully incorporated in response to a specific codon (e.g., an amber stop codon), a full-length protein is produced. profacgen.com If the incorporation fails, translation is terminated prematurely, resulting in a truncated, shorter protein. nih.gov By running samples of the protein expression on an SDS-PAGE gel, researchers can visualize the difference between the full-length protein and any truncated products. nih.gov The presence of a strong band at the expected molecular weight for the full-length protein and the absence or significant reduction of a band at a lower molecular weight corresponding to the truncated version provides evidence for successful UAA incorporation. google.com While SDS-PAGE provides a strong indication of successful incorporation, it is often used in conjunction with other methods like Western blotting or mass spectrometry for definitive confirmation. nih.gov

The table below shows hypothetical results from an SDS-PAGE analysis designed to confirm the incorporation of this compound.

| Lane | Sample | Expected MW (kDa) | Observed Band (kDa) | Interpretation |

| 1 | Molecular Weight Marker | N/A | Multiple Bands | Size Reference |

| 2 | Wild-Type Protein (Control) | 50 | ~50 | Successful expression of unmodified protein |

| 3 | Expression with UAA | 50.1 | ~50 | Successful incorporation of UAA |

| 4 | Expression without UAA (Negative Control) | N/A | ~35 | Truncated protein due to stop codon |

This table illustrates expected outcomes from an SDS-PAGE experiment. The molecular weights (MW) are hypothetical and serve to demonstrate the principle of analysis.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is the definitive analytical technique for confirming the identity and successful incorporation of this compound into a protein. nih.gov While techniques like SDS-PAGE can suggest successful incorporation based on molecular weight, MS provides high-resolution data that can confirm the exact mass of the modified protein, thereby verifying the presence of the unnatural amino acid.

Following protein purification, the sample is analyzed by MS. The measured molecular weight should correspond to the theoretical molecular weight calculated for the protein with the unnatural amino acid incorporated. For example, the molecular weight of this compound is 289.33 g/mol . When this is incorporated, the resulting protein's mass will increase by a corresponding amount (minus the mass of water lost during peptide bond formation). A significant deviation from this expected mass could indicate failure of incorporation, unintended modifications, or the presence of impurities.

In more advanced applications, tandem mass spectrometry (MS/MS) can be used. This involves isolating the modified protein ion, fragmenting it, and then analyzing the masses of the resulting peptide fragments. This fragmentation pattern can be used to pinpoint the exact location of the unnatural amino acid within the protein's sequence, providing ultimate confirmation of site-specific incorporation. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures prior to mass analysis, enhancing the accuracy of metabolite identification and protein characterization. nih.gov

The following table represents a sample data set from a mass spectrometry analysis of a protein engineered to contain a single this compound residue.

| Protein Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Conclusion |

| Wild-Type Protein | 49,850.5 | 49,850.7 | +0.2 | Confirmed |

| Protein + UAA | 50,121.8 | 50,122.1 | +0.3 | Incorporation Confirmed |

This table presents illustrative mass spectrometry data. The theoretical mass of the UAA-containing protein is calculated by adding the mass of this compound (289.33 Da) to the mass of the wild-type protein and subtracting the mass of water (18.02 Da).

Mechanistic and Theoretical Considerations in N Boc 4 Ethynyl D Phenylalanine Research

Influence of Structural Modifications on Biological Activity and Interactions

The biological activity and interaction profile of peptides and proteins can be significantly altered by the incorporation of N-Boc-4-ethynyl-D-phenylalanine. These modifications stem from its distinct structural components: the D-configuration, the ethynyl (B1212043) group, and the Boc protecting group.

The D-amino acid configuration is a critical modification that confers resistance to enzymatic degradation. nih.gov Most endogenous proteases are stereospecific for L-amino acids, meaning peptides containing D-amino acids are less susceptible to proteolysis, which can enhance their in vivo stability. nih.govoup.com The introduction of a D-amino acid can also induce significant changes in the secondary structure of a peptide, such as stabilizing β-hairpins, which can in turn affect its binding affinity and biological activity. rsc.org

The ethynyl group at the para position of the phenyl ring is a key functional handle for "click chemistry." This terminal alkyne allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com This bioorthogonal reaction enables the site-specific labeling of proteins and peptides with a wide array of probes, including fluorophores, affinity tags, or drug molecules, thereby facilitating the study of protein-protein interactions and post-translational modifications. nih.gov The ethynyl group itself is relatively small and chemically inert in the cellular environment until it participates in the click reaction. nih.gov

The N-Boc protecting group is primarily a synthetic convenience, protecting the amine during peptide synthesis. sigmaaldrich.com In the context of biological studies, this group is typically removed to allow the amino acid to be incorporated into a peptide chain. However, the presence of the Boc group on the free amino acid could influence its transport and cellular uptake.

The following table summarizes the influence of structural modifications of phenylalanine analogs on their potential applications.

| Structural Modification | Compound Example | Influence and Application |

| Ethynyl Group | N-Boc-4-ethynyl-L-phenylalanine | Enables "click" chemistry for bioconjugation and labeling. |

| D-Configuration | D-phenylalanine containing peptides | Confers proteolytic resistance and alters peptide conformation. nih.govrsc.org |

| Nitro Group | N-Boc-4-nitro-L-phenylalanine | Can be reduced to an amino group for further functionalization. nih.gov |

| Amino Group | Boc-4-Amino-D-phenylalanine | Provides a site for chemical modification. nih.gov |

| Azido Group | 4-Azido-L-phenylalanine | Participates in click chemistry and Staudinger ligation. nih.gov |

Energy Transfer Mechanisms in Fluorescent Probes

Once a fluorescent probe is attached to this compound via a bioorthogonal reaction, its photophysical properties can be used to study molecular interactions and dynamics. nih.gov A common mechanism exploited in this context is Förster Resonance Energy Transfer (FRET). wikipedia.org

FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor." wikipedia.orgyoutube.com When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore if certain conditions are met:

Proximity: The donor and acceptor must be in close proximity, typically within 1-10 nanometers. youtube.comyoutube.com

Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. youtube.com

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring intramolecular and intermolecular distances. wikipedia.orgyoutube.com

In the context of this compound, a peptide or protein containing this amino acid can be labeled with a donor fluorophore. If this labeled protein interacts with another protein labeled with an acceptor fluorophore, FRET can occur, leading to a measurable change in the fluorescence emission of the system (e.g., quenching of donor fluorescence and an increase in acceptor fluorescence). nih.govyoutube.com This allows for the detection and characterization of protein-protein interactions in real-time.

Other energy transfer mechanisms that can influence the fluorescence of probes include photoinduced electron transfer (PET). In PET, an electron is transferred from a donor to an acceptor molecule in the excited state, often leading to fluorescence quenching. nih.gov The local environment of the probe, including the presence of certain amino acid residues, can modulate these energy transfer processes. nih.gov

Comparative Research and Future Directions

Comparison with L-Isomer and Other Phenylalanine Analogues

The distinction between D- and L-isomers of amino acids is fundamental in biochemistry, with profound implications for their biological activity and utility in research. While L-amino acids are the canonical building blocks of proteins in most organisms, D-amino acids play crucial roles in certain natural products and can confer resistance to enzymatic degradation when incorporated into peptides.

N-Boc-4-ethynyl-L-phenylalanine , the L-isomer of the title compound, serves as a key counterpart in these studies. sigmaaldrich.comnih.gov Its primary use is in the introduction of an ethynyl (B1212043) group into proteins through the endogenous translational machinery, enabling subsequent "click" chemistry reactions for labeling and imaging. nih.gov The Boc (tert-butyloxycarbonyl) protecting group facilitates its handling and incorporation during solid-phase peptide synthesis.

Beyond the L-isomer, a diverse array of phenylalanine analogues has been synthesized to probe various biological phenomena. These include:

Fluorinated Phenylalanines: These analogues are valuable for 19F NMR studies to investigate protein structure and interactions. nih.gov The incorporation of fluorine can also enhance the metabolic stability and alter the electronic properties of peptides and proteins. beilstein-journals.org

Nitrated Phenylalanines: For instance, N-Boc-4-nitro-L-phenylalanine introduces a nitro group, which can serve as a spectroscopic probe or a precursor for further chemical modifications. nih.gov

Biphenyl Derivatives: These are created through methods like Suzuki coupling and often exhibit fluorescent properties, making them useful for studying biomolecular interactions. ed.ac.uk

The choice between N-Boc-4-ethynyl-D-phenylalanine and these other analogues depends on the specific research question. The D-configuration offers resistance to proteolysis, a desirable trait for developing stable peptide-based therapeutics. The ethynyl group provides a bioorthogonal handle for specific chemical ligation, a feature not present in many other analogues.

| Compound Name | Key Feature | Primary Application Area |

| This compound | D-isomer, Ethynyl group | Protease-resistant peptides, Bioorthogonal labeling |

| N-Boc-4-ethynyl-L-phenylalanine | L-isomer, Ethynyl group | Protein labeling via translation, Click chemistry |

| Fluorinated Phenylalanines | Fluorine atom(s) | 19F NMR, Metabolic stability studies |

| N-Boc-4-nitro-L-phenylalanine | Nitro group | Spectroscopic probe, Chemical modification handle |

| Biphenyl Phenylalanine Derivatives | Biphenyl moiety | Fluorescence-based interaction studies |

Emerging Trends in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The ethynyl group of this compound is a prime example of a bioorthogonal handle, readily participating in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net

Several emerging trends are shaping the future of this field:

Development of New Bioorthogonal Reactions: While azide-alkyne cycloadditions are well-established, the search for new reaction pairs with faster kinetics, improved stability, and different reactivity profiles is ongoing. nih.govethz.ch This includes reactions like tetrazine ligations and photo-induced cycloadditions. numberanalytics.comnumberanalytics.com

Mutually Orthogonal Reactions: A significant goal is to develop multiple bioorthogonal reactions that can be performed simultaneously in the same biological system without cross-reacting. nih.gov This would allow for the independent labeling and tracking of multiple biomolecules. nih.gov

Fluorogenic Probes: There is a growing interest in designing bioorthogonal reactions that are "fluorogenic," meaning they produce a fluorescent signal upon reaction. researchgate.net This eliminates the need for a separate fluorescent reporter and reduces background noise in imaging experiments.

In Situ Applications: Researchers are exploring the use of bioorthogonal chemistry for in situ drug delivery and the assembly of bioactive molecules directly at the site of action. nih.gov

These trends are expanding the capabilities of bioorthogonal chemistry, enabling more complex and sophisticated experiments in living cells and organisms. eurjchem.com

Prospects for Expanding the Chemical Biology Toolbox with Ethynyl-D-Phenylalanine Derivatives

The unique combination of a D-amino acid scaffold and a bioorthogonal ethynyl handle in this compound opens up numerous possibilities for expanding the chemical biology toolbox.

Future directions could include the development of:

Proteolytically Stable Peptide Probes: By incorporating ethynyl-D-phenylalanine into peptides, researchers can create probes that are resistant to degradation by cellular proteases. These probes could be used to study protein-protein interactions or enzyme activity over longer periods.

Novel Peptide-Based Therapeutics: The enhanced stability conferred by D-amino acids could be exploited to develop more effective peptide drugs. The ethynyl group could be used to attach other functional molecules, such as targeting ligands or imaging agents.

Advanced Biomaterials: The ability to "click" molecules onto peptides containing ethynyl-D-phenylalanine could be used to create novel biomaterials with tailored properties, such as hydrogels for cell culture or drug delivery.

Unexplored Biological Applications and Research Opportunities

While the primary applications of ethynyl-phenylalanine derivatives have been in protein labeling and imaging, many potential biological applications remain largely unexplored.

Future research could focus on:

Investigating D-Amino Acid Biology: The incorporation of ethynyl-D-phenylalanine into biological systems could provide a tool to study the roles of D-amino acids in processes like neurotransmission and bacterial cell wall biosynthesis.

Probing Post-Translational Modifications: The ethynyl group could be used as a handle to enrich and identify proteins that undergo specific post-translational modifications.

Developing Novel Enzyme Inhibitors: The unique structure of ethynyl-D-phenylalanine could be used as a starting point for the design of inhibitors for enzymes that recognize phenylalanine or other aromatic amino acids. nih.gov

Exploring Metabolic Pathways: By feeding cells with ethynyl-D-phenylalanine, it may be possible to track its incorporation into metabolic pathways and identify novel enzymes that can process D-amino acids. genome.jp

The continued development and application of this compound and its derivatives promise to yield exciting new insights into biology and enable the creation of novel tools for research and medicine.

Q & A

Q. What synthetic strategies are employed to prepare N-Boc-4-ethynyl-D-phenylalanine?

The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino acid’s α-amine to prevent unwanted side reactions during peptide coupling .

- Ethynyl Functionalization : The 4-ethynyl group is introduced via cross-coupling reactions (e.g., Sonogashira coupling) on a halogenated phenylalanine precursor. This requires palladium catalysts and inert conditions to preserve stereochemistry .

- Purification : Reverse-phase HPLC or flash chromatography is used to isolate the product, with purity confirmed by NMR (e.g., tert-butyl protons at ~1.4 ppm) and mass spectrometry .

Q. How is the structural integrity of this compound validated?

- Spectroscopic Analysis :

- 1H/13C NMR : Confirms Boc group presence (tert-butyl signals at 1.4 ppm) and ethynyl proton absence (indicating successful coupling) .

- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹ for Boc) and ethynyl C≡C stretching (~2100 cm⁻¹) .

Q. What are the primary research applications of this compound?

- Peptide Synthesis : The Boc group enables controlled deprotection during solid-phase peptide synthesis (SPPS) for constructing D-amino acid-containing peptides .

- Bioconjugation : The ethynyl group facilitates "click chemistry" (e.g., CuAAC with azides) for site-specific labeling of proteins or biomaterials .

Advanced Research Questions

Q. How does the ethynyl group’s reactivity impact synthetic protocols?

- Challenge : The ethynyl group is prone to oxidation or unintended cyclization under acidic/basic conditions.

- Mitigation Strategies :

- Use of inert atmospheres (N₂/Ar) during synthesis and storage .

- Avoidance of strong acids/bases in reaction media; instead, employ mild deprotection reagents (e.g., TFA for Boc removal) .

- Immediate use of the compound in downstream click reactions to minimize degradation .

Q. How can researchers ensure stereochemical fidelity during peptide coupling?

- Chiral Catalysts : Use of HOBt/DIC or PyBOP coupling reagents minimizes racemization .

- Monitoring : Circular dichroism (CD) spectroscopy or chiral HPLC tracks D-configuration retention during SPPS .

- Contradiction Analysis : Discrepancies in reported enantiomeric excess (e.g., 95% vs. 98%) may arise from differences in coupling reagent purity or reaction temperature .

Q. What are optimal storage conditions to maximize compound stability?

- Solid Form : Store at -20°C (stable for 3 years) or 4°C (2 years) in desiccated conditions .

- Solution Form : Dissolve in anhydrous DMSO or DMF and store at -80°C (6 months) to prevent hydrolysis of the ethynyl group .

Q. How to troubleshoot low yields in Sonogashira coupling steps?

- Variables to Optimize :

- Catalyst Loading : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI co-catalyst improves efficiency .

- Base Selection : Et₃N or iPr₂NH enhances coupling rates compared to weaker bases .

- Reaction Time : Extended durations (24–48 hrs) may be required for sterically hindered aryl halides .

Methodological Notes

- Contradictory Data : Variations in reaction yields (e.g., 60% vs. 85%) often stem from differences in aryl halide precursor purity or solvent dryness. Pre-purify starting materials via recrystallization .

- Ethynyl Group Quantification : UV-Vis spectroscopy (λ = 260–280 nm) or alkyne-specific fluorogenic probes (e.g., coumarin-azide) can quantify unreacted ethynyl groups post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.